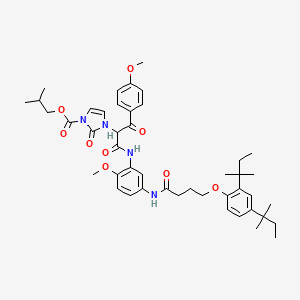

Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate

Description

Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate is a highly complex synthetic organic compound characterized by multiple functional groups, including tert-pentyl phenoxy, methoxy, and imidazolecarboxylate moieties. The compound’s synthesis likely involves multi-step coupling reactions, as inferred from analogous protocols in the literature (e.g., amide bond formation and tert-butyloxycarbonyl (Boc) protection strategies described in patent EP 3 643 703 A1) .

Key structural features include:

- Phenoxy substituents: The 2,4-bis(tert-pentyl)phenoxy group may enhance lipophilicity, influencing membrane permeability and bioavailability.

- Methoxy groups: Positioned on aromatic rings, these groups could modulate electronic effects and steric interactions with target proteins.

- Imidazolecarboxylate core: This heterocyclic system is often associated with hydrogen-bonding interactions in enzyme active sites.

Properties

IUPAC Name |

2-methylpropyl 3-[1-[5-[4-[2,4-bis(2-methylbutan-2-yl)phenoxy]butanoylamino]-2-methoxyanilino]-3-(4-methoxyphenyl)-1,3-dioxopropan-2-yl]-2-oxoimidazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H58N4O9/c1-11-44(5,6)31-17-21-36(34(26-31)45(7,8)12-2)57-25-13-14-38(50)46-32-18-22-37(56-10)35(27-32)47-41(52)39(40(51)30-15-19-33(55-9)20-16-30)48-23-24-49(42(48)53)43(54)58-28-29(3)4/h15-24,26-27,29,39H,11-14,25,28H2,1-10H3,(H,46,50)(H,47,52) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPZPPCCQBVNPFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C=C1)OCCCC(=O)NC2=CC(=C(C=C2)OC)NC(=O)C(C(=O)C3=CC=C(C=C3)OC)N4C=CN(C4=O)C(=O)OCC(C)C)C(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H58N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905264 | |

| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[1-hydroxy-3-(4-methoxyphenyl)-2-{3-[(2-methylpropoxy)carbonyl]-2-oxo-2,3-dihydro-1H-imidazol-1-yl}-3-oxopropylidene]amino}-4-methoxyphenyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

799.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100208-34-2 | |

| Record name | Isobutyl 1-(1-(((5-((4-(2,4-bis(tert-pentyl)phenoxy)-1-oxobutyl)amino)-2-methoxyphenyl)amino)carbonyl)-2-(4-methoxyphenyl)-2-oxoethyl)-2,3-dihydro-2-oxo-1H-imidazolecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100208342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2,4-Bis(2-methylbutan-2-yl)phenoxy]-N-(3-{[1-hydroxy-3-(4-methoxyphenyl)-2-{3-[(2-methylpropoxy)carbonyl]-2-oxo-2,3-dihydro-1H-imidazol-1-yl}-3-oxopropylidene]amino}-4-methoxyphenyl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl 1-[1-[[[5-[[4-[2,4-bis(tert-pentyl)phenoxy]-1-oxobutyl]amino]-2-methoxyphenyl]amino]carbonyl]-2-(4-methoxyphenyl)-2-oxoethyl]-2,3-dihydro-2-oxo-1H-imidazolecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.099.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Chemical Structure and Properties

The compound is characterized by a unique structure that includes:

- Isobutyl group : Contributes to lipophilicity.

- Imidazole ring : Known for its role in various biological processes.

- Amino and carbonyl functionalities : Suggest potential interactions with biological macromolecules.

Table 1: Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C30H42N4O6 |

| Molecular Weight | 534.68 g/mol |

| Functional Groups | Amino, carbonyl, imidazole |

| Solubility | Soluble in organic solvents |

Research indicates that the compound may exhibit several biological activities, primarily through:

- Enzyme Inhibition : The presence of amino and carbonyl groups suggests potential interactions with enzymes, possibly acting as inhibitors.

- Antioxidant Activity : The structure may allow for scavenging of free radicals, contributing to its antioxidant properties.

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation markers.

Pharmacological Effects

Preliminary studies have suggested the following pharmacological effects:

- Antimicrobial Activity : Laboratory tests indicate that the compound may inhibit the growth of certain bacterial strains.

- Cytotoxicity : Evaluations on cancer cell lines have shown that the compound can induce apoptosis in specific types of cancer cells.

Case Studies

-

Antimicrobial Testing :

- A study assessed the compound's efficacy against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assays :

- In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated IC50 values suggesting moderate cytotoxicity. Further investigations are needed to elucidate the underlying mechanisms.

Table 2: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Case Study 1 |

| Cytotoxicity | Induction of apoptosis in cancer cells | Case Study 2 |

| Antioxidant | Scavenging of free radicals | Preliminary Data |

Research Findings

Recent research has focused on the synthesis and characterization of this compound. Notable findings include:

- Synthesis Methodology : Various synthetic routes have been explored, with microwave-assisted synthesis showing higher yields.

- Structure-Activity Relationship (SAR) : Modifications to the functional groups have been correlated with changes in biological activity, highlighting the importance of specific structural elements.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity necessitates comparisons with derivatives sharing core motifs or substituent patterns. Below is a comparative analysis based on literature methodologies and analogous compounds:

Key Findings from Comparative Studies

NMR Profiling : Comparative NMR analysis (as in Molecules 2014 ) reveals that substituent-induced chemical shifts in regions analogous to "positions 39–44" (Figure 6, ) could differentiate the target compound from simpler imidazole derivatives. For instance, tert-pentyl groups may shield adjacent protons, altering δ values by 0.2–0.5 ppm compared to methyl or ethyl analogues.

Chemical Space Mapping : The compound occupies a niche in synthetic NP-like chemical space (per Chemography ), distinct from natural products due to its tert-pentyl and methoxy motifs. This positions it closer to synthetic kinase inhibitors (e.g., imatinib analogs) in terms of hydrophobicity and molecular weight (~650–700 Da).

Bioactivity Trends: Similarity metrics (Beilstein Workshop ) suggest that the 4-methoxyphenyl group may confer selectivity toward serotonin receptors, whereas tert-pentyl phenoxy groups could enhance off-target binding to lipid-rich domains (e.g., cell membranes).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.